- Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions, Chemical Communications (Cambridge, 2020, 56(96), 15165-15168

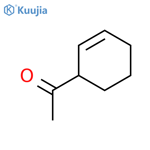

Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

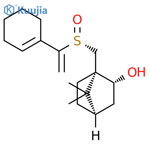

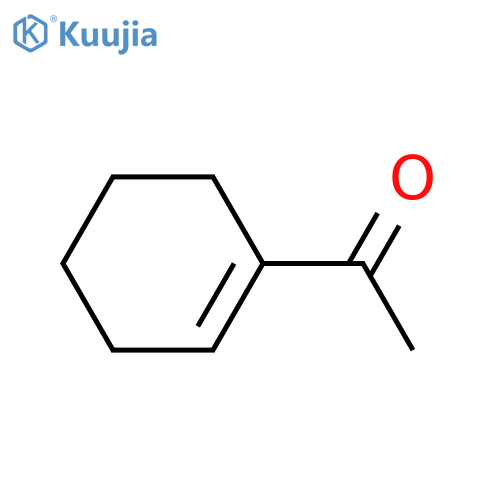

1-Acetyl-1-cyclohexene structure

Nom du produit:1-Acetyl-1-cyclohexene

1-Acetyl-1-cyclohexene Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(Cyclohex-1-en-1-yl)ethanone

- 1-(1-CYCLOHEXEN-1-YL)ETHANONE

- 1-ACETYL-1-CYCLOHEXENE

- Ethanone,1-(1-cyclohexen-1-yl)-

- 1-Acetylcyclohexene

- 1-cyclohex-1-enyl-ethanone

- 1-(1-Cyclohexen-1-yl)ethanone (ACI)

- Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)

- 1-(Cyclohex-1-en-1-yl)ethan-1-one

- 1-Cyclohexen-1-yl methyl ketone

- 1-Cyclohexen-1-ylethanone

- 1-Cyclohexenyl methyl ketone

- Methyl 1-cyclohexenyl ketone

- NSC 12216

- 1-Acetyl-1-cyclohexene

-

- Piscine à noyau: 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3

- La clé Inchi: LTYLUDGDHUEBGX-UHFFFAOYSA-N

- Sourire: O=C(C)C1CCCCC=1

Propriétés calculées

- Qualité précise: 124.08900

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 1

- Complexité: 145

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Le xlogp3: 1.9

- Nombre d'tautomères: 5

Propriétés expérimentales

- Couleur / forme: Liquide incolore

- Dense: 0.966 g/mL at 25 °C(lit.)

- Point de fusion: 73 °C

- Point d'ébullition: 201-202 °C(lit.)

- Point d'éclair: Température Fahrenheit: 150.8°f< br / >Degrés Celsius: 66 ° C< br / >

- Indice de réfraction: n20/D 1.49(lit.)

- Le PSA: 17.07000

- Le LogP: 2.07580

- Solubilité: Soluble dans l'éthanol et l'éther.

1-Acetyl-1-cyclohexene Informations de sécurité

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Instructions de sécurité: S24/25

1-Acetyl-1-cyclohexene Données douanières

- Code HS:2914299000

- Données douanières:

Code douanier chinois:

2914299000Résumé:

2914299000. Autres cycloalcanones ou cycloterpénones sans autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage

Résumé:

2914299000. Autres cétacétones cyclisées, cyclisées ou cyclisées sans autre fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

1-Acetyl-1-cyclohexene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225718-25g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 97% | 25g |

¥2071.00 | 2024-04-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-25G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 25G |

¥1336.13 | 2022-02-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-5G |

1-Acetyl-1-cyclohexene |

932-66-1 | 97% | 5G |

¥531.79 | 2022-02-24 | |

| Enamine | EN300-108706-0.25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.25g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-108706-0.5g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 0.5g |

$29.0 | 2023-10-27 | |

| TRC | A298595-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 5g |

$ 250.00 | 2022-06-08 | ||

| Enamine | EN300-108706-25g |

1-(cyclohex-1-en-1-yl)ethan-1-one |

932-66-1 | 95% | 25g |

$301.0 | 2023-10-27 | |

| Aaron | AR003EL6-5g |

1-Acetyl-1-cyclohexene |

932-66-1 | 95% | 5g |

$43.00 | 2025-01-22 | |

| 1PlusChem | 1P003ECU-1g |

1-ACETYL-1-CYCLOHEXENE |

932-66-1 | 95% | 1g |

$26.00 | 2024-04-20 | |

| Ambeed | A503890-1g |

1-(Cyclohex-1-en-1-yl)ethanone |

932-66-1 | 95% | 1g |

$32.0 | 2024-04-16 |

1-Acetyl-1-cyclohexene Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ; 8 h, 120 °C

Référence

- Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in water, Tetrahedron Letters, 2017, 58(10), 955-958

Synthetic Routes 3

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Silver triflate , [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol , Water ; 20 h, 80 °C

Référence

- Ligand Effects in the Gold Catalyzed Hydration of Alkynes, Advanced Synthesis & Catalysis, 2016, 358(9), 1478-1481

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ; 2 h, 100 °C

Référence

- Efficient hydration of alkynes through acid-assisted Bronsted acid catalysis, Chemical Communications (Cambridge, 2015, 51(5), 903-906

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

Référence

- Synthetic uses of tosylmethyl isocyanide (TosMIC), Organic Reactions (Hoboken, 2001, 57,

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol , Water ; 2 h, 100 °C

Référence

- A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous medium, Catalysis Science & Technology, 2016, 6(6), 1921-1929

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Alumina

Référence

- Aluminum oxide catalyzed isomerization of acylated cycloalkenes, Tetrahedron Letters, 1981, 22(35), 3351-4

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver , [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol , Water ; 8 h, 25 °C

Référence

- Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperature, Gaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Water Catalysts: Sulfuric acid , (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ; 12 h, 80 °C

Référence

- Hydration of terminal alkynes catalyzed by cobalt corrole complex, Tetrahedron Letters, 2020, 61(43),

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ; 5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

1.2 Solvents: Methanol ; 0.5 h, rt

Référence

- An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodide, Tetrahedron, 2002, 58(51), 10145-10150

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt

Référence

- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds, Green Chemistry, 2015, 17(1), 532-537

Synthetic Routes 19

Conditions de réaction

1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1.5 h, 130 °C

Référence

- Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquids, Chemical Communications (Cambridge, 2011, 47(22), 6470-6472

Synthetic Routes 20

Conditions de réaction

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ; 2 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C

Référence

- "Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systems, ChemCatChem, 2016, 8(21), 3394-3401

1-Acetyl-1-cyclohexene Raw materials

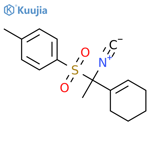

- (1S,2R,4R)-1-[[(R)-[1-(1-Cyclohexen-1-yl)ethenyl]sulfinyl]methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

- 1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene

- cyclooct-2-en-1-one

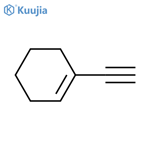

- 1-ETHYNYLCYCLOHEXENE

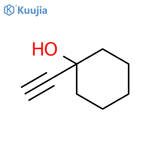

- 1-ethynylcyclohexan-1-ol

- 1-(Cyclohex-2-enyl)ethanone

1-Acetyl-1-cyclohexene Preparation Products

1-Acetyl-1-cyclohexene Littérature connexe

-

Yuancheng Li,TaeBum Lee,Kushan Weerasiri,Tanyu Wang,Emily E. Buss,Michael L. McKee,Anne E. V. Gorden Dalton Trans. 2014 43 13578

-

2. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes??Jonathan S. B. Park,John C. Walton J. Chem. Soc. Perkin Trans. 2 1997 2579

-

Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625

-

Atanu Modak,Anirban Mondal,Rahul Watile,Semanti Mukherjee,Debabrata Maiti Chem. Commun. 2016 52 13916

-

Muftah Darwish,Martin Wills Catal. Sci. Technol. 2012 2 243

932-66-1 (1-Acetyl-1-cyclohexene) Produits connexes

- 1193-18-6(Seudenone)

- 1121-18-2(2-Methylcyclohex-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 95-41-0(dihydroisojasmone)

- 878431-90-4(4-(4-Ethoxy-3-methylphenyl)butanoic acid)

- 2138124-36-2(rac-N-(3R,4S)-4-hydroxypyrrolidin-3-yl-4-nitrobenzene-1-sulfonamide)

- 1100905-45-0(1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone)

- 691401-07-7(4-Pyrimidinamine, 6-chloro-2-(1-methylethyl)-)

- 1804490-74-1(3-Cyano-5-(difluoromethyl)-4-hydroxypyridine-2-methanol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:932-66-1)1-Acetyl-1-cyclohexene

Pureté:99%

Quantité:25g

Prix ($):299.0